

## Application Notes and Protocols for Pegunigalsidase-alfa Administration in Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                      |           |  |  |  |  |
|----------------------|----------------------|-----------|--|--|--|--|
| Compound Name:       | Pegunigalsidase-alfa |           |  |  |  |  |
| Cat. No.:            | B10832616            | Get Quote |  |  |  |  |

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration protocols for **pegunigalsidase-alfa** (PRX-102), an enzyme replacement therapy (ERT) for Fabry disease, as documented in key clinical trials. The information is intended to guide researchers and clinicians in understanding the established methodologies for the safe and effective delivery of this therapeutic agent.

### **Mechanism of Action**

Fabry disease is an X-linked genetic disorder characterized by a deficiency of the lysosomal enzyme alpha-galactosidase A ( $\alpha$ -GLA). This deficiency leads to the progressive accumulation of globotriaosylceramide (Gb3) and related glycosphingolipids in various cells and tissues, resulting in a multisystemic disease affecting the kidneys, heart, and nervous system.[1][2][3]

**Pegunigalsidase-alfa** is a recombinant human α-galactosidase A enzyme produced in plant cells and subsequently modified through PEGylation.[4] This modification extends the enzyme's plasma half-life, allowing for potentially less frequent administration compared to other ERTs.[4][5] Administered intravenously, **pegunigalsidase-alfa** is taken up by cells via receptor-mediated endocytosis and transported to the lysosomes.[1] Within the lysosomes, the enzyme catalyzes the breakdown of accumulated Gb3, thereby addressing the underlying enzymatic deficiency in Fabry disease.[1]





# Signaling Pathway of Pegunigalsidase-alfa in Fabry Disease



Click to download full resolution via product page

Caption: Mechanism of action of **pegunigalsidase-alfa** in Fabry disease.

### **Clinical Trial Administration Protocols**

**Pegunigalsidase-alfa** has been investigated in several key clinical trials, including the Phase III BALANCE, BRIDGE, and BRIGHT studies. These trials have established specific protocols for dosing, infusion, and management of potential adverse reactions.[6]

### **Quantitative Data Summary**

The following tables summarize the key quantitative parameters from the clinical trial protocols for **pegunigalsidase-alfa**.

Table 1: Dosing Regimens in Key Clinical Trials



| Clinical Trial | Dosing Regimen                         | Patient Population                                                                                       | Reference             |
|----------------|----------------------------------------|----------------------------------------------------------------------------------------------------------|-----------------------|
| BALANCE        | 1 mg/kg intravenously<br>every 2 weeks | Adults with Fabry disease and impaired renal function previously treated with agalsidase beta.           | [6][7][8]             |
| BRIDGE         | 1 mg/kg intravenously<br>every 2 weeks | Adults with Fabry disease previously treated with agalsidase alfa for at least 2 years.                  | [6][9][10]            |
| BRIGHT         | 2 mg/kg intravenously<br>every 4 weeks | Adults with Fabry disease previously treated with an ERT (agalsidase alfa or beta) for at least 3 years. | [5][6][8][11][12][13] |

Table 2: Infusion Parameters



| Parameter                            | ERT-Naïve<br>Patients       | ERT-<br>Experienced<br>Patients | Notes                                        | Reference    |
|--------------------------------------|-----------------------------|---------------------------------|----------------------------------------------|--------------|
| Initial Infusion<br>Rate (<70 kg)    | 0.63 mL/min<br>(37.5 mL/hr) | 0.83 mL/min (50<br>mL/hr)       | For a total<br>volume of 150<br>mL.          | [14][15]     |
| Initial Infusion<br>Rate (70-100 kg) | 1 mL/min (60<br>mL/hr)      | 1.39 mL/min (83<br>mL/hr)       | For a total<br>volume of 250<br>mL.          | [14][15]     |
| Initial Infusion<br>Rate (>100 kg)   | 1.38 mL/min (83<br>mL/hr)   | 2.78 mL/min<br>(167 mL/hr)      | For a total<br>volume of 500<br>mL.          | [15]         |
| Initial Infusion<br>Duration         | 3 to 4.5 hours              | 3 hours                         | Can be gradually reduced if well-tolerated.  | [16][12][17] |
| Minimum<br>Infusion Duration         | 1.5 hours                   | 1.5 hours                       | Achieved after 4-6 well-tolerated infusions. | [15][17]     |

## **Experimental Protocols**

The following protocols are synthesized from the methodologies reported in the clinical trials of **pegunigalsidase-alfa**.

# Protocol 1: Pegunigalsidase-alfa Reconstitution and Dilution

Objective: To prepare **pegunigalsidase-alfa** for intravenous infusion.

#### Materials:

- Pegunigalsidase-alfa vials (20 mg in 10 mL)[6]
- 0.9% Sodium Chloride injection, USP



- Infusion bags (150 mL, 250 mL, or 500 mL)[14]
- Sterile syringes and needles

#### Procedure:

- Calculate the required dose of pegunigalsidase-alfa based on the patient's actual body weight (1 mg/kg or 2 mg/kg as per the specific trial protocol).[14][15]
- Determine the total infusion volume based on the patient's body weight:

<70 kg: 150 mL[14]</p>

70-100 kg: 250 mL[14]



- o 100 kg: 500 mL[14]
- From the appropriate size infusion bag of 0.9% Sodium Chloride, withdraw a volume of saline equal to the calculated volume of **pegunigalsidase-alfa** solution required for the dose.[14]
- Withdraw the calculated volume of **pegunigalsidase-alfa** from the vials and inject it directly into the infusion bag.[14]
- Gently invert the infusion bag to mix the solution. Avoid vigorous shaking or agitation.[14]
- The final diluted solution is ready for administration.

## Protocol 2: Intravenous Administration of Pegunigalsidase-alfa

Objective: To safely administer the prepared **pegunigalsidase-alfa** solution to the patient.



#### Pre-infusion Procedures:

- Consider pre-treatment with antihistamines, antipyretics, and/or corticosteroids, especially
  for ERT-naïve patients or those with a history of infusion-associated reactions (IARs).[14][15]
  For patients previously on ERT, similar pre-medication can be considered for the initial
  infusions and tapered if tolerated.[14]
- Ensure appropriate medical support, including cardiopulmonary resuscitation equipment, is readily available.[15]

#### Infusion Procedure:

- Administer the diluted pegunigalsidase-alfa solution by intravenous infusion using the weight-based infusion rates specified in Table 2 for the initial 4-6 doses.[15]
- Monitor the patient closely for any signs of hypersensitivity or IARs.[14]
- If the initial infusions are well-tolerated, the infusion duration can be gradually reduced in subsequent infusions, with a minimum duration of 1.5 hours.[15][17]
- For patients who have demonstrated good tolerability, home infusions may be considered in accordance with local regulations and under the supervision of a healthcare professional.[16]

#### Post-infusion Monitoring:

Observe the patient for at least 1-2 hours post-infusion.[16]

# Protocol 3: Management of Infusion-Associated Reactions (IARs)

Objective: To manage mild-to-moderate and severe IARs during **pegunigalsidase-alfa** infusion.

#### Mild-to-Moderate IARs:

- Temporarily stop the infusion for 15-30 minutes or slow the infusion rate by 25-50%.[14][15]
- Administer appropriate medical treatment (e.g., antihistamines, corticosteroids).[14]



- If symptoms subside, resume the infusion at a 25-50% reduced rate as tolerated.[14]
- If symptoms persist, stop the infusion and monitor the patient.[14]

Severe IARs (e.g., Anaphylaxis):

- Immediately discontinue the infusion.[14][15]
- Initiate appropriate emergency medical treatment.[14][15]
- Re-administration should be carefully considered after a severe reaction. If re-challenged, a slower infusion rate and/or desensitization measures should be employed.[15]

# **Experimental Workflow for Pegunigalsidase-alfa Administration**





Click to download full resolution via product page

Caption: Workflow for the clinical administration of pegunigalsidase-alfa.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. What is the mechanism of Pegunigalsidase alfa? [synapse.patsnap.com]
- 2. Fabry disease: Mechanism and therapeutics strategies PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is Pegunigalsidase alfa used for? [synapse.patsnap.com]
- 4. Frontiers | Pegunigalsidase alfa: a novel, pegylated recombinant alpha-galactosidase enzyme for the treatment of Fabry disease [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. fabrydiseasenews.com [fabrydiseasenews.com]
- 7. jmg.bmj.com [jmg.bmj.com]
- 8. Protalix BioTherapeutics and Chiesi Group Complete Enrollment in the Third Phase III Clinical Trial of pegunigalsidase alfa (PRX-102) for the Treatment of Fabry Disease [prnewswire.com]
- 9. Safety and efficacy of pegunigalsidase alfa in patients with Fabry disease who were previously treated with agalsidase alfa: results from BRIDGE, a phase 3 open-label study -PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Results of BRIDGE and BRIGHT Trials of Pegunigalsidase Alfa for Fabry Disease | Docwire News [docwirenews.com]
- 11. Pegunigalsidase alfa: a novel, pegylated recombinant alpha-galactosidase enzyme for the treatment of Fabry disease PMC [pmc.ncbi.nlm.nih.gov]
- 12. A phase III, open-label clinical trial evaluating pegunigalsidase alfa administered every 4 weeks in adults with Fabry disease previously treated with other enzyme replacement therapies PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protalix BioTherapeutics Presents Preliminary Data from the BRIGHT Study of pegunigalsidase alfa for the Treatment of Fabry Disease at the 15th Annual WORLDSymposium™ 2019 | Protalix BioTherapeutics [protalixbiotherapeutics.gcs-web.com]
- 14. Elfabrio (pegunigalsidase alfa) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]



- 15. Pegunigalsidase Alfa Dosage Guide + Max Dose, Adjustments Drugs.com [drugs.com]
- 16. Safety and efficacy of pegunigalsidase alfa in patients with Fabry disease who were previously treated with agalsidase alfa: results from BRIDGE, a phase 3 open-label study PMC [pmc.ncbi.nlm.nih.gov]
- 17. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Pegunigalsidasealfa Administration in Clinical Trials]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10832616#pegunigalsidase-alfa-administrationprotocols-in-clinical-trials]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com